molecular formula C23H21N5O3S B1684542 Amuvatinib CAS No. 850879-09-3

Amuvatinib

Katalognummer B1684542
CAS-Nummer: 850879-09-3
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: FOFDIMHVKGYHRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amuvatinib, also known as MP-470 or HPK 56, is an orally administered, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .


Molecular Structure Analysis

Amuvatinib is a small molecule with a molecular weight of 447.51 . Its chemical formula is C23H21N5O3S . The exact molecular structure analysis is not provided in the search results.


Physical And Chemical Properties Analysis

Amuvatinib has a molecular weight of 447.51 and a chemical formula of C23H21N5O3S . The specific physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition and Solid Tumors

Amuvatinib, a multi-targeted tyrosine kinase inhibitor, has shown activity against mutant KIT, platelet-derived growth factor receptor alpha (PDGFRα), and Rad51. A phase I study revealed its potential in patients with advanced solid tumors, particularly gastrointestinal stromal tumor (GIST) patients who had failed prior therapies. This study demonstrated amuvatinib's well-tolerance and suggested further investigation in refractory GIST (Tibes et al., 2013).

Pharmacokinetics and Formulation Development

Research on amuvatinib's pharmacokinetics led to the development of a lipid-suspension capsule formulation, which showed improved exposure compared to the dry-powder capsule. This study highlighted the potential of lipid-based formulations for enhancing the bioavailability of compounds like amuvatinib (Choy et al., 2012).

Combination Therapy in Cancer Treatment

Amuvatinib demonstrated promising results when combined with standard chemotherapy regimens. A phase 1B study found that amuvatinib, in combination with various chemotherapeutic agents, was well-tolerated and showed antitumor activity, especially in neuroendocrine, non-small cell lung cancer, and small cell lung cancer tumors (Mita et al., 2014).

Radio- and Chemo-Therapies Sensitization

Amuvatinib has been shown to sensitize tumor cells to radiotherapy and chemotherapy by inhibiting homologous recombination protein Rad51, leading to reduced resistance and enhanced treatment efficacy (Zhao et al., 2011).

Specific Activity in NRAS-Mutant Melanoma

Research indicates that amuvatinib has cytotoxic effects against NRAS-mutant melanoma, but not BRAF-mutant melanoma. This specificity suggests a potential role for amuvatinib in treating melanomas driven by oncogenic NRAS mutations (Fedorenko et al., 2014).

Inhibition of MET Kinase in Myeloma

Amuvatinib has shown efficacy in inhibiting MET kinase activity, leading to cell death and growth inhibition in myeloma cell lines. This suggests its potential utility in targeting the HGF/MET signaling pathway in myeloma therapy (Phillip et al., 2013).

Glucose Starvation in Tumor Cells

Amuvatinib derivatives have been explored for their potential to inhibit mitochondria and kill tumor cells under glucose starvation conditions, offering a novel approach for treating glucose-starved tumors (Marciano et al., 2020).

Enhancing Activity of Multi-Kinase Inhibitors

Research suggests that βIII-tubulin suppression enhances the activity of amuvatinib in c-Met positive non-small cell lung cancer cells. This highlights a potential therapeutic approach for lung carcinomas by targeting specific receptor tyrosine kinases in combination with βIII-tubulin suppression (Brayford et al., 2022).

Safety And Hazards

Amuvatinib is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, Amuvatinib was well-tolerated up to 1,500 mg/day .

Zukünftige Richtungen

While the specific future directions for Amuvatinib are not detailed in the search results, it is suggested that further investigation into single-agent Amuvatinib in refractory GIST is warranted . Additionally, research is being conducted to identify new molecules with potential antineoplastic activity . The potential for further study of Amuvatinib in SCLC patients with high c-Kit expression is also suggested .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234176
Record name Amuvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amuvatinib

CAS RN

850879-09-3
Record name Amuvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amuvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amuvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMUVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
S=CNCc1ccc2c(c1)OCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-piperazinobenzofurano[3,2-d]pyrimidine (200 mg, 0.79 mmol) and pyridine (0.5 mL, 7.9 mmol) in dichloromethane (20 mL) was added a solution of product 1c in dichloromethane (20 mL) and this was stirred overnight. Methanol was added to quench excess thiophosgene, and the residue after removal of solvent was purified by silica gel column chromatography eluting with 5% methanol/dichloromethane and further recrystallized from dichloromethane/hexane to give 150 mg (37%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
product 1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amuvatinib
Reactant of Route 2
Reactant of Route 2
Amuvatinib
Reactant of Route 3
Amuvatinib
Reactant of Route 4
Amuvatinib
Reactant of Route 5
Reactant of Route 5
Amuvatinib
Reactant of Route 6
Amuvatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.